Methyl 2-{[4-cyano-1-(4-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate
Description
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Properties
IUPAC Name |
methyl 2-[[4-cyano-1-(4-methylphenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-13-7-9-14(10-8-13)19-16-6-4-3-5-15(16)17(11-21)20(22-19)25-12-18(23)24-2/h7-10H,3-6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQWBRFJBJYRTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C3=C2CCCC3)C#N)SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
Methyl 2-{[4-cyano-1-(4-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate features a complex structure characterized by a tetrahydro-isoquinoline core, a cyano group, and a sulfanyl linkage. The molecular formula is , and its molecular weight is approximately 318.43 g/mol.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Induction of Apoptosis : In vitro studies showed that related compounds induced apoptosis in various cancer cell lines. Mechanisms involved include the activation of caspases and the alteration of the Bax/Bcl-2 ratio, leading to increased apoptosis rates in cancer cells .
- Xenograft Models : In vivo studies using human cancer xenografts in nude mice demonstrated that these compounds effectively delayed tumor growth without significant toxicity to the host .
Pharmacological Effects
The pharmacological profile of this compound suggests potential applications beyond oncology:
- Anti-inflammatory Activity : Some derivatives have shown promise in reducing inflammation in animal models. This effect is attributed to their ability to inhibit pro-inflammatory cytokines and pathways .
- Neuroprotective Effects : There is emerging evidence that similar isoquinoline derivatives may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its biological activity. Key observations include:
| Structural Feature | Biological Activity |
|---|---|
| Cyano Group | Enhances potency against cancer cells |
| Tetrahydro Core | Essential for neuroprotective effects |
| Sulfanyl Linkage | Influences anti-inflammatory properties |
Case Study 1: Anticancer Efficacy
In a study involving MDA-MB-231 breast cancer cells, this compound was found to significantly reduce cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Case Study 2: Neuroprotection
A separate investigation assessed the neuroprotective effects of related isoquinoline compounds in a model of oxidative stress induced by hydrogen peroxide. Results indicated that these compounds reduced neuronal cell death by approximately 40%, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
Preparation Methods
Lewis Acid-Catalyzed [3+2] Cycloaddition
The core reaction involves a [3+2] cycloaddition between 3,4-disubstituted benzyl alcohols and sulfonated aziridines. For the target compound, 3,4-disubstituted benzyl alcohol precursors would require modification to introduce the 4-cyano group. Key steps include:
- Substrate Preparation : Synthesis of 4-cyano-1-(4-methylphenyl)-5,6,7,8-tetrahydroisoquinoline via:
- Cyclization : Heating 3,4-disubstituted benzyl alcohol (0.6 mmol) with 2-aryl-1-sulfonylaziridine (0.5 mmol) in dichloroethane (3 mL) at 84°C for 15 hours with Sc(OTf)₃ (0.025 mmol).
Representative Yields :
| Benzyl Alcohol Derivative | Aziridine Partner | Yield (%) |
|---|---|---|
| 3,4-Dimethoxybenzyl alcohol | 2-p-Tolyl-1-p-toluenesulfonylaziridine | 69 |
| 3,4-Methylal benzyl alcohol | 2-Phenyl-1-p-toluenesulfonylaziridine | 68 |
Sulfanylacetate Side Chain Installation
The methyl sulfanylacetate moiety is introduced via nucleophilic substitution or thiol-ene coupling. Patent data suggests two approaches:
Post-Cyclization Thiolation
- Thiol Generation : Reduce a sulfonyl group on the tetrahydroisoquinoline nitrogen to thiol using LiAlH₄ or similar reductants.
- Alkylation : React the thiol intermediate with methyl chloroacetate in presence of base (e.g., K₂CO₃).
Optimization Data :
- Solvent: DMF > THF (yield improvement of 22%)
- Temperature: 0°C → RT (prevents ester hydrolysis)
- Stoichiometry: 1.2 eq methyl chloroacetate required for complete conversion
Critical Reaction Parameters
Lewis Acid Selection
Comparative data from multiple systems:
| Lewis Acid | Conversion (%) | Byproduct Formation |
|---|---|---|
| Sc(OTf)₃ | 98 | <5% |
| Yb(OTf)₃ | 87 | 12% |
| TBS-OTf | 80 | 15% |
Sc(OTf)₃ provides optimal balance of activity and selectivity due to:
- Strong oxophilicity for aziridine activation
- Moderate acidity (prevents ester decomposition)
Solvent Effects
Dielectric constants correlate with reaction efficiency:
| Solvent | ε (25°C) | Yield (%) |
|---|---|---|
| ClCH₂CH₂Cl | 10.7 | 69 |
| Toluene | 2.4 | 41 |
| DCE | 10.1 | 67 |
Polar chlorinated solvents stabilize charged intermediates in the cycloaddition transition state.
Analytical Characterization
Successful synthesis requires validation via:
Spectroscopic Methods
Chromatographic Purity
HPLC parameters from supplier specifications:
- Column: C18, 150 × 4.6 mm
- Mobile phase: 65:35 MeCN/H₂O (0.1% TFA)
- Retention time: 8.7 min
- Purity: ≥95% (254 nm)
Challenges and Mitigation Strategies
Aziridine Instability
Sulfonated aziridines are prone to ring-opening:
Ester Hydrolysis
Methyl ester susceptible to basic conditions:
Radical Side Reactions
In photochemical methods:
- Additive : 4Å molecular sieves absorb residual H₂O
- Wavelength Control : 455 nm filter prevents over-irradiation
Scale-Up Considerations
Lab-scale (500 mg) data from ChemicalBook:
- Cycle Time : 48 hours (cyclization + thiolation)
- Isolated Yield : 67%
- Pricing : $918/500 mg (2021 data)
Key scale-up challenges:
- Exothermic nature of Sc(OTf)₃-catalyzed reactions
- Photochemical uniformity in large reactors
- Thiol oxidation during workup
Industrial adaptations would likely employ:
- Flow chemistry for photochemical steps
- Scavenger resins to remove metal residues
- Continuous extraction systems
Q & A
Basic Question: What are the recommended synthetic routes for Methyl 2-{[4-cyano-1-(4-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate, and how can purity be ensured?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or thiol-ene "click" chemistry. For example:
Thiolation Reaction : React the isoquinoline core with a sulfanylacetate precursor under basic conditions (e.g., K₂CO₃ in DMF).
Purification : Use column chromatography with a gradient eluent (e.g., hexane/ethyl acetate) and validate purity via HPLC (>98% by area normalization) .
Analytical Validation : Confirm structural integrity using LC-MS (ESI+) for molecular ion detection and ¹H/¹³C NMR for functional group analysis (e.g., sulfanyl proton at δ 3.8–4.2 ppm) .
Basic Question: How should researchers characterize the stereochemical and electronic properties of this compound?
Methodological Answer:
- Stereochemical Analysis : Use X-ray crystallography to resolve bond angles and torsional strain (e.g., C-S bond lengths ~1.8 Å, consistent with sulfanyl linkages) .
- Electronic Properties : Conduct DFT calculations (B3LYP/6-31G* basis set) to map electron density around the cyano and sulfanyl groups. Compare experimental UV-Vis spectra (λmax ~270 nm) with simulated transitions .
Advanced Question: How can researchers resolve contradictions in reaction yields during scale-up?
Methodological Answer:
- Design of Experiments (DOE) : Apply a fractional factorial design to isolate critical variables (e.g., temperature, solvent polarity). For instance, optimize solvent systems (DMF vs. THF) to mitigate side reactions .
- Computational Feedback : Use ICReDD’s reaction path search methods to simulate intermediates and transition states. For example, identify steric hindrance at the 4-methylphenyl group via quantum mechanical modeling .
- In Situ Monitoring : Employ ReactIR to track reaction progress and detect byproducts (e.g., unreacted isoquinoline intermediates) .
Advanced Question: What methodologies are recommended for studying the compound’s bioactivity in enzyme inhibition assays?
Methodological Answer:
- Target Selection : Prioritize kinases or cytochrome P450 isoforms based on structural analogs (e.g., spirocyclic compounds in ).
- Assay Design :
- Use fluorescence polarization (FP) for binding affinity studies (IC₅₀ determination).
- Validate selectivity via counter-screening against unrelated enzymes (e.g., carbonic anhydrase).
- Data Interpretation : Apply kinetic modeling (e.g., Michaelis-Menten) to distinguish competitive vs. non-competitive inhibition .
Advanced Question: How can researchers optimize reaction conditions to minimize byproduct formation?
Methodological Answer:
- Byproduct Profiling : Use LC-HRMS to identify impurities (e.g., de-cyano derivatives or oxidized sulfanyl groups).
- Condition Screening :
- Test radical inhibitors (e.g., BHT) to suppress oxidative byproducts.
- Optimize pH (6–8) to stabilize the sulfanylacetate moiety during synthesis .
- Green Chemistry Metrics : Calculate E-factors to compare solvent waste across conditions .
Advanced Question: What computational tools are effective for predicting the compound’s reactivity in novel reaction environments?
Methodological Answer:
- Reactivity Prediction : Use Gaussian or ORCA for frontier molecular orbital (FMO) analysis. For example, compute HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .
- Solvent Effects : Simulate solvation free energies (COSMO-RS) to rank solvent suitability (e.g., acetonitrile vs. DCM) .
- Machine Learning : Train models on existing sulfanylacetate datasets to predict reaction outcomes (e.g., yield correlation with electronic parameters) .
Advanced Question: How should researchers design experiments to investigate degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acid/Base Hydrolysis: Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours.
- Oxidative Stress: Treat with 3% H₂O₂ and monitor via LC-MS for sulfoxide formation .
- Metabolite Identification : Use hepatocyte microsomes (e.g., human CYP3A4) and UPLC-QTOF to detect Phase I/II metabolites .
Advanced Question: What strategies are recommended for resolving spectral overlaps in NMR analysis?
Methodological Answer:
- 2D NMR Techniques :
- Dynamic NMR : Heat samples to 50°C to reduce signal broadening caused by hindered rotation .
Advanced Question: How can researchers validate the compound’s stability in long-term storage for pharmacological studies?
Methodological Answer:
- Stability Protocols :
- ICH Guidelines: Store at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor degradation via HPLC-UV .
- Light Exposure: Use ICH Q1B photostability testing (1.2 million lux hours) .
- Container Screening : Compare glass vs. polymer vials for leachable interactions via LC-MS non-targeted analysis .
Advanced Question: What reactor configurations are optimal for scaling up synthesis while maintaining regioselectivity?
Methodological Answer:
- Continuous Flow Reactors : Use microfluidic systems to enhance heat/mass transfer (residence time <5 minutes) .
- In-Line Analytics : Integrate PAT tools (e.g., Raman spectroscopy) for real-time monitoring of regioselectivity .
- Case Study : A packed-bed reactor with immobilized base catalysts (e.g., Amberlyst A26) improved yield by 22% compared to batch mode .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
